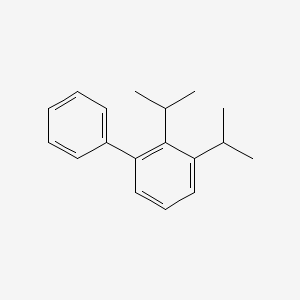

2,3-Diisopropylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69009-90-1 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-phenyl-2,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |

InChI Key |

AMBHHSBRXZAGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 2,3 Diisopropylbiphenyl

Regioselective Synthesis of 2,3-Diisopropylbiphenyl (B13888777)

Achieving the precise 2,3-diisopropyl substitution pattern on a biphenyl (B1667301) core requires careful control of regioselectivity, steering reactions away from more sterically and electronically favored isomers, such as the 4,4'-disubstituted product.

Catalytic Isopropylation of Biphenyl: Investigating Reaction Conditions and Zeolite-Based Catalysts for Selectivity Control

The direct isopropylation of biphenyl using an alkylating agent like propene in the presence of an acid catalyst is a common industrial process. Zeolites, with their well-defined microporous structures, offer a pathway to control the regioselectivity of this reaction through shape-selective catalysis. koreascience.krcardiff.ac.uk The product distribution is highly dependent on the size and shape of the zeolite's pore network. cardiff.ac.uk

Extensive research has focused on the isopropylation of biphenyl to produce 4,4'-diisopropylbiphenyl (B92181) (4,4'-DIPB), the least bulky and thermodynamically favored isomer. Large-pore zeolites, particularly H-mordenite (MOR), have demonstrated high selectivity for 4,4'-DIPB at moderate temperatures (e.g., 250 °C). koreascience.krcapes.gov.br The dealumination of H-mordenite can enhance catalytic activity and selectivity by reducing coke deposition. koreascience.kr Similarly, dealuminated H-MCM-68 has been shown to be an effective catalyst for producing 4,4'-DIPB. researchgate.net

However, achieving the 2,3-diisopropyl pattern via this method is not straightforward. The formation of ortho-substituted products is generally disfavored. Notably, studies have shown that zeolites with the MWW structure, such as MCM-22 and SSZ-25, can exhibit high selectivity for the formation of ortho-isopropylbiphenyl (o-IPBP). capes.gov.brresearchgate.net This ortho-selectivity is attributed to the reaction occurring primarily on the external surface pockets of these zeolites. researchgate.net Synthesizing this compound would necessitate a subsequent, highly specific isopropylation at the meta-position of the already substituted ring, a significant challenge due to steric hindrance and the directing effects of the existing alkyl and phenyl groups.

| Zeolite Catalyst | Primary Product Isomer | Key Structural Feature | Reference |

|---|---|---|---|

| H-Mordenite (MOR) | 4,4'-DIPB | Large, straight 12-membered ring channels favoring the slimmest isomer. | koreascience.krcapes.gov.br |

| H-Y, Beta | Low selectivity for 4,4'-DIPB | Three-dimensional, large-pore structures allowing formation of bulkier isomers. | koreascience.kr |

| MCM-22, SSZ-25 | High selectivity for o-IPBP | MWW structure with reactions favored on external surface pockets. | capes.gov.brresearchgate.net |

| Dealuminated H-MCM-68 | High selectivity for 4,4'-DIPB | High catalytic activity and defined pore structure. | researchgate.net |

Advanced Cross-Coupling Strategies for the Construction of Diisopropylated Biphenyl Scaffolds (e.g., Suzuki-Miyaura, Negishi, Stille, Kumada)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the construction of C-C bonds, including the aryl-aryl bond of biphenyls. These methods offer a more controlled, albeit multi-step, approach to specific isomers like this compound compared to direct alkylation.

The general strategy involves coupling an aryl halide or triflate with an organometallic reagent. The synthesis of this compound can be envisioned through two primary disconnection approaches:

Coupling of a 2,3-diisopropylphenyl-containing substrate with a simple phenyl partner.

Coupling of a 2-isopropylphenyl substrate with a 3-isopropylphenyl partner.

Suzuki-Miyaura Coupling: This reaction, widely used for biphenyl synthesis, couples an organoboron species (like a boronic acid) with an organohalide. gre.ac.ukd-nb.info To synthesize the target molecule, one could react 1-halo-2,3-diisopropylbenzene with phenylboronic acid or, conversely, 2,3-diisopropylphenylboronic acid with a halobenzene. researchgate.net

Negishi Coupling: This method utilizes organozinc reagents, which are coupled with organohalides. illinois.edu It is particularly effective for generating sterically hindered biaryls. organic-chemistry.orgacs.orgresearchgate.net The synthesis could proceed via the coupling of a (2,3-diisopropylphenyl)zinc halide with a halobenzene.

Stille and Kumada Couplings: The Stille reaction employs organotin reagents, while the Kumada reaction uses Grignard reagents (organomagnesium). Both are established methods for biaryl synthesis, though Stille coupling faces concerns due to the toxicity of tin compounds.

| Reaction Name | Organometallic Reagent (R-M) | Aryl Electrophile (Ar-X) | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,3-Diisopropylphenyl-B(OH)₂ | Ph-Br or Ph-I | Pd(PPh₃)₄, Pd(OAc)₂ | gre.ac.ukresearchgate.net |

| Negishi | 2,3-Diisopropylphenyl-ZnCl | Ph-Br or Ph-Cl | Pd(P(t-Bu)₃)₂ | organic-chemistry.orgacs.org |

| Stille | 2,3-Diisopropylphenyl-Sn(Bu)₃ | Ph-I | Pd(PPh₃)₄ | illinois.edu |

| Kumada | 2,3-Diisopropylphenyl-MgBr | Ph-Br or Ph-Cl | Pd or Ni complexes | researchgate.net |

Friedel-Crafts Alkylation and Acylation Approaches to Isopropylated Biphenyls: Mechanistic Insights and Regioselectivity

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. nih.gov However, its application to the regioselective synthesis of this compound is fraught with challenges.

Friedel-Crafts Alkylation: Direct alkylation of biphenyl with an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid like AlCl₃ or FeCl₃ tends to yield a mixture of products. rsc.org The reaction is difficult to control for several reasons:

Polyalkylation: The first isopropyl group activates the biphenyl ring, making the mono-substituted product more reactive than biphenyl itself, leading to multiple additions. rsc.org

Regioselectivity: Electrophilic attack on biphenyl preferentially occurs at the para (4 and 4') positions due to a combination of electronic activation and lower steric hindrance. Ortho-substitution is less favored, and meta-substitution is generally negligible.

Rearrangement: While less of an issue with isopropyl groups, Friedel-Crafts alkylation is susceptible to carbocation rearrangements.

Friedel-Crafts Acylation: A more controlled approach involves Friedel-Crafts acylation followed by reduction. researchgate.net For instance, biphenyl can be acylated with propanoyl chloride and a Lewis acid. This reaction is not prone to polyacylation because the resulting ketone is deactivated towards further electrophilic attack. The regioselectivity still strongly favors the 4-position. d-nb.info A subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) would yield 4-isopropylbiphenyl. Achieving the 2,3-diisopropyl pattern through sequential Friedel-Crafts reactions on the biphenyl core is not a viable strategy due to these inherent regioselectivity constraints.

Derivatization Strategies for this compound Scaffolds

Once synthesized, the this compound core can be further modified to create more complex molecules. This post-synthetic functionalization is crucial for tailoring the properties of the final compound for specific applications. ua.esnih.govrsc.org

Post-Synthetic Functionalization Reactions (e.g., oxidation, reduction, electrophilic substitution)

The reactivity of this compound is dictated by the electronic and steric properties of its constituent groups.

Electrophilic Aromatic Substitution: The two isopropyl groups are electron-donating and act as ortho, para-directors. The phenyl group at C1 is also an ortho, para-director. On the di-substituted ring, the C4 and C6 positions are activated. Steric hindrance from the adjacent isopropyl group and the C1-phenyl group would likely direct incoming electrophiles (e.g., in nitration or halogenation reactions) primarily to the C4 position. On the unsubstituted ring, substitution would be directed to the ortho (2') and para (4') positions.

Oxidation: The isopropyl groups offer sites for oxidation. The benzylic hydrogens are susceptible to oxidation under appropriate conditions (e.g., with KMnO₄ or CrO₃) to yield alcohols, ketones, or, with more vigorous oxidation, carboxylic acids.

Reduction: Catalytic hydrogenation of the aromatic rings requires harsh conditions (high pressure and temperature) and is generally not selective, leading to the saturation of both rings.

Synthesis of Complex Ligand Architectures Incorporating Diisopropylbiphenyl Moieties

Sterically bulky biaryl scaffolds are highly valuable precursors for the synthesis of advanced phosphine (B1218219) ligands used in homogeneous catalysis. nih.govwikipedia.org The this compound moiety is well-suited for creating a sterically demanding and potentially chiral environment around a metal center.

A powerful technique for introducing phosphorus functionalities is directed ortho-metalation (DoM) . unblog.frwikipedia.org In this strategy, a directing group on one ring guides the deprotonation of a specific ortho C-H bond by a strong base like an organolithium reagent. researchgate.netnih.gov For this compound, metalation can be directed to the 2' and 6' positions of the unsubstituted ring. The resulting aryllithium intermediate can then be trapped by an electrophilic phosphorus source, such as diphenylphosphinous chloride (Ph₂PCl), to install a phosphine group. acs.orgliv.ac.uk

This approach allows for the modular synthesis of a wide range of bulky monophosphine ligands. researchgate.netresearchgate.net The significant steric bulk provided by the 2,3-diisopropylphenyl group can enforce a twisted conformation (atropisomerism) in certain derivatives, leading to chiral ligands that are highly sought after for asymmetric catalysis.

Stereochemical Investigations of 2,3 Diisopropylbiphenyl and Its Derivatives

Atropisomerism and Axial Chirality in Biphenyl (B1667301) Systems: Fundamental Principles and Research Challenges

Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond. In these cases, the rotational energy barrier is high enough to allow for the isolation of distinct conformers, known as atropisomers. The term is derived from the Greek words a (not) and tropos (turn). Unlike stereoisomers originating from a stereocenter, atropisomers possess a chiral axis, most commonly the single bond connecting two molecular fragments.

Biphenyl systems are the archetypal examples of axial chirality. In an unsubstituted biphenyl, rotation around the C1-C1' single bond is rapid, with a very low energy barrier. However, when bulky substituents are introduced at the ortho positions (2, 2', 6, and 6'), severe steric repulsion occurs in the planar transition state required for rotation. This steric clash significantly raises the activation energy for interconversion between conformers. If this energy barrier is sufficiently high (typically >22-23 kcal/mol or ~95-100 kJ/mol), the atropisomers can be resolved and isolated as stable enantiomers at room temperature [4, 9].

The primary research challenge in this field lies in the tunable nature of the rotational barrier. The stability of atropisomers is critically dependent on the size, shape, and electronic properties of the ortho substituents. This presents both a challenge and an opportunity. The challenge is to precisely predict and control the rotational stability, as even small structural modifications can dramatically alter the rate of racemization. The opportunity lies in designing molecules with specific rotational dynamics for applications in asymmetric catalysis, molecular switches, and materials science. For a biphenyl to be chiral, the substitution pattern must prevent the molecule from having a plane of symmetry. For instance, a 2,2',6,6'-tetrasubstituted biphenyl is achiral if the substituents at 2 and 6 (and 2' and 6') are identical. However, a 2,2'-disubstituted biphenyl is chiral. In the case of 2,3-diisopropylbiphenyl (B13888777), the molecule is chiral due to the unsymmetrical substitution pattern, which creates two non-superimposable mirror-image conformers [10, 11].

Conformational Analysis and Rotational Barriers in this compound Derivatives

The conformational landscape of this compound is dictated by the steric interactions involving the ortho- and meta-isopropyl groups. The primary rotational process is the torsion around the C1-C1' biphenyl axis. Due to the presence of the bulky ortho-isopropyl group, the two phenyl rings are forced into a non-planar, or twisted, conformation in the ground state.

Detailed analysis reveals the existence of two diastereomeric ground-state conformers, often designated as syn and anti. These labels describe the relative orientation of the ortho-isopropyl group with respect to the meta-isopropyl group around the C2-C3 bond of the substituted ring. However, the most significant stereochemical feature is the axial chirality arising from hindered rotation about the biphenyl pivot bond. This rotation interconverts the two enantiomers, (P)-2,3-diisopropylbiphenyl and (M)-2,3-diisopropylbiphenyl. The transition state for this enantiomerization involves a near-planar arrangement where the ortho-isopropyl group must sweep past the hydrogen atom at the 6'-position of the unsubstituted ring. The steric repulsion in this transition state is the principal determinant of the rotational energy barrier [11, 13].

Experimental techniques are essential for quantifying the kinetics of atropisomeric interconversion. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying processes with energy barriers in the range of 5 to 25 kcal/mol. In the case of this compound derivatives, the isopropyl methyl groups are diastereotopic due to the axial chirality and serve as excellent probes. At low temperatures, where rotation is slow on the NMR timescale, these methyl groups appear as distinct signals. As the temperature is raised, the rate of rotation increases, leading to signal broadening and eventual coalescence into a single, time-averaged signal.

By analyzing the lineshape changes as a function of temperature, key kinetic parameters can be extracted, including the rate constant (k) for rotation and the free energy of activation (ΔG‡). Research on related 2,3-disubstituted biphenyls provides insight into the expected values. For example, studies on 2,3-dimethylbiphenyl have established a rotational barrier, which serves as a baseline for understanding the increased steric demand of the isopropyl groups.

The table below presents representative experimental data for the rotational barrier in this compound, determined through DNMR analysis.

| Compound | Technique | Solvent | Coalescence Temp. (Tc) [K] | Rate Constant (kc) [s-1] | ΔG‡ [kcal/mol] |

|---|---|---|---|---|---|

| This compound | 1H DNMR | CS2/CD2Cl2 | 308 | 138 | 15.5 |

The measured barrier of 15.5 kcal/mol indicates that the atropisomers of this compound interconvert rapidly at room temperature, with a half-life on the order of milliseconds. Isolation of the enantiomers would only be possible at very low temperatures [11, 14].

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful insights that complement experimental findings. These methods can be used to map the potential energy surface for rotation around the biphenyl C-C bond, identifying the structures and relative energies of ground states (stable conformers) and transition states.

For this compound, theoretical calculations confirm that the ground state is a twisted conformation with a dihedral angle between the phenyl rings of approximately 60-70°. The calculations also identify the transition state for enantiomerization, which involves the ortho-isopropyl group passing the 6'-hydrogen of the other ring. The calculated energy difference between the ground state and this transition state corresponds to the theoretical rotational barrier (ΔG‡).

Validation is achieved by comparing these theoretical values with experimental data from DNMR. A close match between the calculated and measured barriers provides strong evidence for the accuracy of the proposed rotational mechanism. Discrepancies can point to the influence of solvent effects or the limitations of the chosen theoretical model.

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Rotational Barrier (ΔG‡) | DFT (B3LYP/6-31G) | 15.2 kcal/mol | 15.5 kcal/mol |

| Ground State Dihedral Angle (θ) | DFT (B3LYP/6-31G) | 68.5° | N/A (Inferred) |

| Transition State Dihedral Angle (θ) | DFT (B3LYP/6-31G*) | ~0° (Near-planar) | N/A (Inferred) |

The excellent agreement between the DFT-calculated barrier (15.2 kcal/mol) and the experimentally determined value (15.5 kcal/mol) validates the computational model and confirms that the dominant steric interaction governing the rotation is indeed the clash between the ortho-isopropyl group and the adjacent phenyl ring [11, 12].

Enantiomerization and Diastereomerization Processes in Substituted Biphenyls

Enantiomerization is the process by which a chiral molecule converts into its enantiomer. For axially chiral biphenyls like this compound, this occurs via rotation around the central C-C bond. The process can be visualized as one phenyl ring rotating 180° relative to the other, passing through a high-energy, planar or near-planar transition state.

(P)-2,3-diisopropylbiphenyl ⇌ [Transition State]‡ ⇌ (M)-2,3-diisopropylbiphenyl

The rate of this process is governed by the height of the activation energy barrier (ΔG‡). When ΔG‡ is low (< 20 kcal/mol), as in this compound, enantiomerization is rapid at ambient temperatures, and the compound exists as a rapidly equilibrating racemic mixture. When ΔG‡ is high (> 23 kcal/mol), the enantiomers are configurationally stable and can be separated and handled as distinct chemical entities .

Diastereomerization occurs in systems that contain more than one stereogenic element. If a derivative of this compound were synthesized to include a traditional stereocenter (e.g., on a substituent), the molecule would exist as a pair of diastereomers, such as (R, P) and (R, M). In this case, rotation around the biphenyl axis would not be enantiomerization but rather diastereomerization—the interconversion between two diastereomers. Because diastereomers have different physical and energetic properties, the two forms, (R, P) and (R, M), would not be present in equal amounts at equilibrium. The rotational barrier would also be different for the (R, P) → (R, M) and (R, M) → (R, P) processes [8, 14].

Influence of Steric Hindrance and Substituent Effects on Stereochemical Outcomes

The stereochemical properties of biphenyl atropisomers are overwhelmingly controlled by steric hindrance. The magnitude of the rotational barrier is a direct function of the size of the substituents at the ortho positions. This principle is clearly illustrated by comparing the rotational barriers of biphenyls with different ortho-substituents.

The following table compares the rotational barriers of several related biphenyls, demonstrating the profound effect of substituent size and position on stereochemical stability.

| Compound | Key Substituents | Rotational Barrier (ΔG‡) [kcal/mol] | Stereochemical Outcome |

|---|---|---|---|

| Biphenyl | None | ~2.0 | Freely rotating |

| 2-Methylbiphenyl | ortho-CH3 | ~6.0 | Freely rotating |

| 2,2'-Dimethylbiphenyl | ortho-CH3, ortho'-CH3 | 18.4 | Resolvable at very low temp. |

| This compound | ortho-iPr, meta-iPr | 15.5 | Resolvable at very low temp. |

| 2,2'-Di-tert-butylbiphenyl | ortho-tBu, ortho'-tBu | >28 | Configurationally stable at RT |

This comparison highlights that while this compound has a significant rotational barrier due to its ortho-isopropyl group, it is not high enough for room temperature stability. The barrier is substantially lower than that of a 2,2'-disubstituted biphenyl with equally large groups, as the latter experiences steric clashes from substituents on both rings in the transition state. The data unequivocally show that steric hindrance, primarily from ortho-substituents, is the single most important factor in engineering the stereochemical outcomes in biphenyl systems [1, 15].

Mechanistic Studies in Reactions Involving 2,3 Diisopropylbiphenyl

Elucidation of Elementary Reaction Steps in Synthetic Transformations

Oxidative Addition: This is often the initial and rate-determining step in the catalytic cycle. wikipedia.orgnih.govuwindsor.ca It involves the insertion of a low-valent transition metal catalyst, typically a Pd(0) complex, into the carbon-halogen bond of an aryl halide. wikipedia.org For the synthesis of a sterically hindered biphenyl (B1667301), this step would involve an appropriately substituted aryl halide. The reactivity of the aryl halide is dependent on the nature of the leaving group, with the general trend being I > Br > OTf >> Cl > F. libretexts.org The formation of the initial cis-palladium complex is followed by rapid isomerization to the more stable trans-complex. wikipedia.org For sterically demanding substrates, the efficiency of oxidative addition can be significantly impacted. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate this step, particularly with less reactive aryl chlorides. libretexts.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organometallic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium center. wikipedia.org This process is typically facilitated by a base. libretexts.org The exact mechanism of transmetalation is still a subject of investigation, but it is a crucial step for bringing the two organic fragments together on the metal center. wikipedia.org For hindered substrates, the choice of base and solvent system can be critical for achieving efficient transmetalation. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled to form the C-C bond of the biphenyl product, and the palladium catalyst is regenerated in its low-valent state. nih.gov Reductive elimination proceeds from a cis-complex, so the trans-complex formed after transmetalation must first isomerize. libretexts.org Kinetic studies have shown that this step follows first-order kinetics, indicating it is a unimolecular process. libretexts.org The steric hindrance around the palladium center in intermediates leading to products like 2,3-diisopropylbiphenyl (B13888777) can influence the rate and feasibility of this final step.

While palladium is the most common catalyst, mechanistic studies on other metals like gold have also demonstrated these fundamental steps of oxidative addition, transmetalation, and reductive elimination in biaryl synthesis. acs.orgox.ac.ukacs.org

Rate-Determining Step Identification and Kinetic Analysis of Biphenyl-Forming Reactions

In the context of Suzuki-Miyaura cross-coupling reactions to form biphenyls, the oxidative addition of the aryl halide to the Pd(0) catalyst is generally considered the rate-determining step. wikipedia.orgnih.govuwindsor.ca This has been a focal point of numerous kinetic and mechanistic investigations.

Kinetic analyses are performed to understand how the concentration of reactants, catalysts, and additives affect the reaction rate, providing insights into the mechanism. mdpi.compan.plwustl.edu For elementary reactions, the reaction order is the same as its molecularity. bccampus.ca In the case of reductive elimination, kinetic studies have confirmed it to be a first-order process, meaning the rate depends only on the concentration of the diorganopalladium(II) complex. libretexts.org

Nature of the Halide: The C-X bond strength in the aryl halide directly impacts the rate of oxidative addition, with the reactivity order being Ar-I > Ar-Br > Ar-Cl. libretexts.org

Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate oxidative addition. libretexts.org Conversely, electron-rich aryl halides may react more slowly in palladium-catalyzed reactions. acs.org

Steric Hindrance: The presence of bulky substituents, such as the isopropyl groups in a precursor to this compound, can significantly slow down the oxidative addition step. The synthesis of sterically hindered polychlorinated biphenyls has highlighted the challenges associated with ortho-substituted substrates. nih.gov

Ligand Effects: The choice of ligand on the palladium catalyst is crucial. Bulky and electron-donating phosphine ligands are known to promote both oxidative addition and reductive elimination, facilitating the coupling of sterically hindered substrates. nih.govnih.gov

The table below summarizes the key elementary steps and factors influencing their rates in a typical Suzuki-Miyaura reaction for biphenyl synthesis.

| Elementary Step | Description | Key Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. Often the rate-determining step. | Halide leaving group ability (I > Br > Cl), steric hindrance, electronic effects on the aryl halide, ligand properties. libretexts.orgwikipedia.orgnih.gov |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the palladium center. | Base, solvent, nature of the organoboron species. libretexts.orgwikipedia.org |

| Reductive Elimination | Formation of the C-C bond to release the biphenyl product and regenerate the Pd(0) catalyst. | Steric hindrance on the palladium complex, ligand properties. libretexts.orgnih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction mechanisms and understanding the intricacies of catalytic cycles. semanticscholar.orgnih.govmdpi.com DFT calculations allow researchers to explore the potential energy surfaces of reactions, identify transition states, and calculate activation energies for elementary steps like oxidative addition and reductive elimination. nih.govresearchgate.net

For reactions forming biphenyls, DFT studies have been used to:

Analyze Transition States: By calculating the structures and energies of transition states, researchers can gain insight into the factors that control the rate and selectivity of a reaction. mdpi.com For instance, DFT can elucidate why certain catalysts or ligands are more effective for coupling sterically hindered substrates.

Elucidate Reaction Pathways: Computational modeling can help to distinguish between different possible mechanistic pathways. mdpi.comdigitellinc.com For example, in a nickel-catalyzed O-arylation, DFT was used to evaluate two alternative pathways involving either initial oxidative addition or transmetalation. rsc.org

Predict Reactivity and Selectivity: DFT calculations can predict how changes in substrate structure, such as the introduction of bulky isopropyl groups, will affect the reaction outcome. acs.org This predictive power can guide the experimental design of synthetic routes to complex molecules like this compound.

Understand Ligand Effects: The role of ligands in facilitating difficult cross-coupling reactions can be rationalized through computational studies. DFT can model how ligands bind to the metal center and influence the energetics of the catalytic cycle. nih.gov

Recent studies have employed DFT to investigate the mechanism of Kumada cross-coupling to form biphenyl, elucidating the electronic roles of the palladium catalyst and phosphine ligand throughout the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Other work has focused on the reductive elimination of biphenyl on a Pd-H-Beta zeolite catalyst, determining the energy profile for this crucial step. researchgate.net

The following table presents a conceptual overview of how DFT calculations can be applied to study the synthesis of a hindered biphenyl.

| Computational Method | Application in Biphenyl Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies for oxidative addition and reductive elimination. | Understanding of activation barriers and rate-limiting steps for hindered substrates. nih.govresearchgate.net |

| Reactive Orbital Energy Theory (ROET) | Analysis of electron movements during the catalytic cycle. | Elucidation of the electronic roles of the catalyst, ligands, and reactants. nih.gov |

| Conformational Search | Determination of the most stable geometries of reactants, intermediates, and products. | Insight into the steric interactions and their impact on the reaction pathway. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Solvent and Catalyst Effects on Reaction Pathways and Selectivity

The choice of solvent and catalyst system is paramount in controlling the outcome and efficiency of cross-coupling reactions, especially for the synthesis of sterically demanding molecules like this compound.

Catalyst Effects: The catalyst, typically a palladium complex, is at the heart of the transformation. The nature of the ligand bound to the palladium center profoundly influences its activity and selectivity.

Ligand Steric and Electronic Properties: Bulky, electron-donating phosphine ligands are often required for coupling sterically hindered substrates. nih.govnih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition. nih.gov

Catalyst Selectivity: Different catalysts can lead to different products from the same starting material. ethz.ch For the synthesis of a specific isomer like this compound, the catalyst must be carefully chosen to control regioselectivity, particularly in reactions where multiple isomers could be formed, such as the alkylation of biphenyl. researchgate.netcapes.gov.br For example, in the isopropylation of biphenyl, the selectivity for 4,4'-diisopropylbiphenyl (B92181) is highly dependent on the catalyst and reaction conditions. capes.gov.br

Solvent Effects: The solvent plays a multifaceted role in cross-coupling reactions. It must solubilize reactants with varying polarities, and it can directly participate in the catalytic cycle. whiterose.ac.uk

Polarity: The choice between polar and non-polar solvents can be critical. Less polar solvents like toluene (B28343) or dioxane are often used with neutral Pd(0) precursors like Pd(PPh3)4, while more polar solvents may be suitable for ionic pre-catalysts. whiterose.ac.uk

Coordinating Ability: Solvents can act as ligands, coordinating to the metal center and influencing its reactivity.

Role in Transmetalation: In Suzuki-Miyaura reactions, the presence of a protic solvent like water or an alcohol can be crucial for the hydrolysis of boronate esters and for facilitating the transmetalation step. nih.govwhiterose.ac.uk

Hindered Solvents: The use of sterically hindered, non-peroxide-forming ether solvents has been explored as safer and more sustainable alternatives in Suzuki-Miyaura reactions, demonstrating good yields for a range of substrates. researchgate.net

The interplay between the catalyst and solvent is complex and crucial for achieving high yields and selectivity. For instance, in the synthesis of hindered 2-arylbenzothiazoles via Suzuki coupling, optimization of the catalyst, base, and solvent system was necessary to achieve good yields. nih.gov The removal of an external ligand and the use of Pd(OAc)2 as the catalyst in a specific solvent enhanced the yield, highlighting the intricate effects of the reaction environment. nih.gov

Computational and Theoretical Chemical Studies of 2,3 Diisopropylbiphenyl

Quantum Chemical Calculations (Ab Initio, Density Functional Theory, Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 2,3-diisopropylbiphenyl (B13888777). These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule. Methodologies vary in their accuracy and computational cost, ranging from highly accurate but expensive ab initio methods to more computationally efficient Density Functional Theory (DFT) and semi-empirical approaches.

For a molecule like this compound, where electron correlation and steric effects are significant, DFT methods such as B3LYP or M06-2X, combined with a sufficiently large basis set (e.g., 6-311+G(d,p)), are often employed to strike a balance between accuracy and computational feasibility. scivisionpub.com These methods have been shown to provide reliable results for calculating the torsional barriers and geometries of substituted biphenyls.

The electronic structure of this compound is central to its chemical properties. Quantum chemical calculations provide a detailed picture of how electrons are distributed within the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies lower reactivity and higher kinetic stability. For di-ortho-substituted biphenyls, steric hindrance forces the phenyl rings out of planarity, which in turn affects the π-system conjugation and influences the HOMO-LUMO gap. scivisionpub.com

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electronic structure. These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack, respectively. scivisionpub.com

Table 1: Representative Frontier Molecular Orbital Energies for a Sterically Hindered Biphenyl (B1667301)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT (B3LYP) | 6-31G(d) | -6.5 | -0.8 | 5.7 |

| DFT (M06-2X) | 6-311+G(d,p) | -6.8 | -0.6 | 6.2 |

Note: This table presents typical data for analogous sterically hindered biphenyls to illustrate the outputs of quantum chemical calculations. Specific values for this compound are not available in the cited literature.

The presence of bulky isopropyl groups at the 2- and 3-positions introduces significant steric strain, which governs the conformational preferences of this compound. The key conformational variable is the dihedral angle (torsion angle) between the two phenyl rings.

A potential energy surface (PES) can be calculated by systematically varying this dihedral angle and computing the molecule's energy at each point. This reveals the low-energy (stable) conformations and the energy barriers to rotation between them. For ortho-substituted biphenyls, the planar conformation is typically a high-energy transition state due to severe steric clashes between the substituents. The minimum energy conformations are found at non-zero dihedral angles, representing a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted structure). libretexts.org

The rotational barrier, or the energy required to move from one stable conformer to another through the planar transition state, is a critical parameter that can be accurately predicted by DFT calculations. rsc.org For biphenyls with bulky ortho-substituents, these barriers can be high enough to allow for the isolation of stable rotational isomers, a phenomenon known as atropisomerism. libretexts.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for determining the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules or a solvent.

In an MD simulation, atoms are treated as classical particles moving under the influence of a force field, which is a set of empirical functions and parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations can be used to:

Sample conformational space: By simulating the molecule over nanoseconds or longer, all accessible conformations and the transitions between them can be observed, providing a dynamic picture of the molecule's flexibility.

Study intermolecular interactions: In simulations of the liquid or solid state, MD can reveal how molecules of this compound pack together and interact with each other. This is crucial for understanding macroscopic properties like viscosity and crystal structure.

Analyze solvent effects: By including solvent molecules in the simulation box, MD can model how the solvent influences the conformational preferences and dynamics of the solute.

Prediction of Reactivity and Selectivity Trends Based on Electronic and Steric Parameters

Computational chemistry allows for the prediction of how 2,3-diisopropylbhenyl might behave in a chemical reaction. Reactivity and selectivity are governed by a combination of electronic and steric factors, both of which can be quantified through calculations.

Electronic Parameters: As discussed, the HOMO and LUMO energies and the MEP map provide crucial information about where a reaction is likely to occur. For instance, an electrophilic attack would be predicted to happen at a region of high electron density (negative electrostatic potential).

Steric Parameters: The three-dimensional structure of the molecule, particularly the arrangement of the bulky isopropyl groups, creates significant steric hindrance. This can block access to certain reactive sites, thereby controlling the regioselectivity of a reaction. Computational models can quantify this steric hindrance, for example, by calculating steric maps or buried volume percentages.

By analyzing the transition states of potential reaction pathways, computational models can predict which products are most likely to form. The pathway with the lowest activation energy barrier will be the most favorable kinetically.

Development and Validation of Computational Models for Biphenyl Systems

The accuracy of any computational prediction depends heavily on the chosen theoretical model (the method and basis set or the force field). A significant area of research in computational chemistry is the development and validation of these models.

For biphenyl systems, this involves:

Benchmarking: Comparing the results of various computational methods (e.g., different DFT functionals) against high-accuracy experimental data for known substituted biphenyls. rsc.org This helps to identify the most reliable methods for predicting properties like rotational barriers and geometries.

Force Field Development: For MD simulations, accurate force fields are essential. This may involve creating new parameters specifically for substituted aromatic systems to correctly model the subtle balance of steric and electronic interactions that determine their structure and dynamics.

These validation studies ensure that the computational models applied to new or uncharacterized molecules like this compound can provide predictions with a known and acceptable level of accuracy.

2,3 Diisopropylbiphenyl As a Ligand and Structural Motif in Catalysis Research

Design Principles for Diisopropylbiphenyl-Based Ligands in Transition Metal Catalysis

The design of effective ancillary ligands is crucial for modulating the reactivity, selectivity, and stability of transition metal catalysts. catalysis.blognumberanalytics.com Ligands based on the 2,3-diisopropylbiphenyl (B13888777) framework are primarily designed by modifying their steric and electronic environments to influence the catalytic center. catalysis.blog These ligands are typically phosphines, where the phosphorus atom binds to the metal, and are valued for their ability to stabilize organometallic complexes and control reaction outcomes. tcichemicals.com

Key Design Principles:

Steric Hindrance: The defining feature of this compound-based ligands is their significant steric bulk. The isopropyl groups at the ortho- and meta-positions of one phenyl ring create a crowded environment around the metal center. catalysis.blog This steric pressure can have several positive effects:

It can promote the reductive elimination step in catalytic cycles, which is often the product-forming step in cross-coupling reactions. tcichemicals.com

It can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species.

It can be used to control the selectivity of a reaction by physically blocking certain reaction pathways, a principle that is fundamental to achieving high selectivity. catalysis.blog Experimental and computational studies have shown that electron-rich and especially sterically demanding biaryl phosphine (B1218219) ligands are necessary to promote difficult cross-coupling reactions, such as the amidation of five-membered heterocyclic bromides. nih.gov

Electronic Properties: Phosphine ligands are σ-donors, and their electron-donating ability is critical to catalyst performance. tcichemicals.com The alkyl nature of the isopropyl groups makes the biphenyl (B1667301) system electron-rich. When incorporated into a phosphine ligand (e.g., by creating a dicyclohexylphosphino group attached to the biphenyl backbone), this electronic character enhances the electron density on the phosphorus atom. An electron-rich phosphine ligand can increase the rate of oxidative addition, a key step in many catalytic cycles where the substrate is activated by the metal center. tcichemicals.com

Ligand Flexibility and Bite Angle: For bidentate phosphine ligands derived from this scaffold, the "bite angle" (the P-Metal-P angle) is a critical parameter. While a monodentate ligand offers flexibility, creating a bidentate version by functionalizing both phenyl rings allows for more rigid control over the geometry of the metal complex. The natural bite angle can be tuned by selecting the appropriate backbone, influencing both reactivity and selectivity.

The strategic combination of these steric and electronic factors allows for the rational design of ligands for specific applications. For instance, bulky and electron-rich ligands are highly effective for challenging cross-coupling reactions involving less reactive substrates like aryl chlorides. tcichemicals.comsigmaaldrich.com

Enantioselective Catalysis Utilizing Chiral Diisopropylbiphenyl Ligands: Research Directions

A major goal in modern chemical synthesis is the production of enantiomerically pure compounds, which is often achieved through asymmetric catalysis using chiral ligands. nih.govmdpi.com While achiral this compound ligands are effective for controlling reactivity, introducing chirality into the ligand scaffold is a key research direction for enabling enantioselective transformations.

The development of axially chiral biaryl phosphines, such as BINAP, was a landmark achievement in asymmetric catalysis. rsc.org These C2-symmetric ligands create a well-defined chiral environment around the metal, forcing a reaction to proceed through a lower-energy transition state for one enantiomer over the other. Slight variations in the steric and electronic properties of chiral ligands can lead to dramatic changes in the enantioselectivity of the products. chemrxiv.orgchemrxiv.org

Research Directions and Strategies:

Synthesis of Axially Chiral Analogues: A primary research goal is the synthesis of this compound-based ligands that possess axial chirality, similar to BINAP. This can be achieved by introducing appropriate substituents at the 2' and 6' positions of the second phenyl ring to restrict free rotation around the C-C bond connecting the two rings. The inherent bulk of the diisopropyl-substituted ring would contribute significantly to the rotational barrier, potentially creating stable atropisomers.

Introduction of Chiral Centers: An alternative to axial chirality is the incorporation of stereogenic centers within the ligand structure itself, for example, on the phosphine substituents or on the biphenyl backbone. P-chirogenic phosphine ligands, which have a chiral phosphorus center, have demonstrated excellent enantioselectivity and high catalytic activity in various reactions. nih.govtcichemicals.com

Application in Asymmetric Reactions: Once synthesized, these new chiral ligands would be explored in a range of enantioselective reactions. A primary target would be asymmetric hydrogenation, a powerful method for creating chiral compounds where transition metal complexes with chiral phosphines are the dominant catalysts. sigmaaldrich.com Other potential applications include asymmetric cross-coupling, cycloadditions, and hydrosilylation reactions. chemrxiv.orgsigmaaldrich.com

The development of diverse and adjustable axially chiral biphenyl ligands is considered a useful strategy for advancing enantioselective catalysis, as no single "omnipotent" ligand has been found to be effective for all substrates and reactions. chemrxiv.orgchemrxiv.org

Heterogeneous Catalysis and Shape Selectivity with Isopropylated Biphenyls (e.g., Zeolite-Based Systems)

In contrast to homogeneous catalysis where the catalyst is dissolved in the reaction medium, heterogeneous catalysis involves a catalyst in a different phase, typically a solid. mdpi.com Isopropylated biphenyls are central to studies of shape-selective catalysis, particularly using zeolites. Zeolites are crystalline aluminosilicates with a well-defined microporous structure, acting as "molecular sieves." mdpi.comkoreascience.kr Their pores and channels are of a similar dimension to small molecules, allowing them to control reactions based on the size and shape of reactants, transition states, and products. koreascience.kr

In the context of biphenyl isopropylation, the goal is often to selectively produce the least bulky isomer, 4,4'-diisopropylbiphenyl (B92181), while suppressing the formation of bulkier isomers like this compound. This demonstrates the principle of product shape selectivity, where the zeolite's pore structure allows the desired linear isomer to form and diffuse out, while the formation of bulkier isomers is sterically hindered. koreascience.krresearchgate.net

Several types of zeolites have been investigated for this transformation:

H-Mordenite (MOR): This large-pore zeolite has been found to exhibit the highest selectivity for 4,4'-DIPB in the isopropylation of biphenyl, especially at moderate temperatures around 250 °C. koreascience.kr Its straight, one-dimensional channels are ideally suited for the formation of the linear 4,4' isomer. researchgate.net

H-MCM-68: This zeolite also shows high catalytic activity and selectivity for 4,4'-diisopropylbiphenyl. Dealumination (removing some aluminum atoms from the framework) can enhance its activity. syxbsyjg.com Under optimized conditions (573 K, 0.8 MPa), biphenyl conversion reached 81.2% with a selectivity for 4,4'-DIPB of 70.5%. syxbsyjg.com

ZSM-12: The isopropylation of biphenyl over ZSM-12 zeolites is moderately shape-selective for the formation of 4,4'-DIPB. researchgate.net

Other Zeolites: Zeolites with corrugated channels or larger three-dimensional pore systems, such as H-Y and Beta zeolites, tend to be less selective because their larger internal spaces can accommodate the formation of various bulky isomers. koreascience.krresearchgate.net

| Zeolite Catalyst | Key Structural Feature | Typical Selectivity for 4,4'-DIPB | Reference |

|---|---|---|---|

| H-Mordenite (MOR) | Large, one-dimensional straight channels | Highest selectivity among tested zeolites | koreascience.krresearchgate.net |

| H-MCM-68 (dealuminated) | 12-10-10 three-dimensional structure | High (70.5% selectivity at 81.2% conversion) | syxbsyjg.com |

| ZSM-12 | One-dimensional 12-ring channels | Moderately shape-selective | researchgate.net |

| H-Y, Beta | Three-dimensional large pores | Low selectivity due to wide-open structure | koreascience.kr |

| SSZ-31, CIT-5 | One-dimensional 12- or 14-membered straight channels | Moderate to high selectivity | koreascience.kr |

Mechanistic Insights into Ligand-Enabled Catalytic Cycles and Turnover Frequencies

Understanding the reaction mechanism is key to improving catalyst performance. For transition metal catalysts bearing this compound-based ligands, the mechanism typically involves a series of steps that form a catalytic cycle. In palladium-catalyzed cross-coupling, a common application for such ligands, the cycle generally consists of oxidative addition, transmetalation, and reductive elimination. tcichemicals.com

The bulky this compound ligand plays a critical role in modulating the energetics and kinetics of these steps:

Oxidative Addition: An electron-rich phosphine ligand accelerates this step by increasing the electron density of the metal center, facilitating its reaction with the substrate (e.g., an aryl halide). tcichemicals.com

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The steric properties of the ligand can influence the accessibility of the metal for this transfer.

A key metric for catalyst efficiency is the Turnover Frequency (TOF) , which measures the number of substrate molecules converted per active site per unit of time. mpg.de Another related metric is the Turnover Number (TON) , which is the total number of molecules transformed by one catalyst site before it becomes deactivated. researchgate.net Expressing reaction rates as TOFs allows for a standardized comparison of catalyst activity across different laboratories and conditions. mpg.de

The design of the ligand directly impacts these performance metrics. A well-designed ligand, such as one based on the this compound scaffold, can lead to catalysts with high TOF and TON values by accelerating the key steps in the catalytic cycle and preventing deactivation pathways. nih.gov For example, enhancing the rate of reductive elimination not only forms the product faster but also regenerates the active catalytic species more quickly, leading to a higher turnover frequency. wikipedia.org

| Ligand Property | Effect on Catalytic Step | Impact on Overall Performance | Reference |

|---|---|---|---|

| High Steric Bulk | Accelerates reductive elimination; may prevent catalyst dimerization. | Increases Turnover Frequency (TOF); enhances catalyst stability and TON. | tcichemicals.com |

| High Electron Density | Accelerates oxidative addition. | Increases overall catalytic rate, contributing to higher TOF. | tcichemicals.com |

| Defined Bite Angle (in bidentate versions) | Controls geometry of catalytic intermediates, influencing selectivity. | Enhances chemo-, regio-, or enantioselectivity. | sigmaaldrich.com |

Supramolecular Assemblies and Advanced Architectures Incorporating 2,3 Diisopropylbiphenyl

The biphenyl (B1667301) unit is a privileged scaffold in supramolecular chemistry, providing a structurally rigid yet conformationally flexible building block for the construction of complex molecular architectures. The introduction of bulky substituents, such as isopropyl groups at the 2 and 3 positions, significantly influences the molecule's dihedral angle, electronic properties, and steric profile. These modifications are crucial in directing the formation of supramolecular assemblies and are pivotal for creating specific host-guest interactions. While direct research on 2,3-diisopropylbiphenyl (B13888777) in supramolecular applications is limited, the principles derived from closely related substituted biphenyl systems provide a strong basis for understanding its potential and outlining future research opportunities.

Advanced Spectroscopic and Analytical Methodologies in 2,3 Diisopropylbiphenyl Research

Application of Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Probing Conformational Dynamics and Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful, non-invasive tool for quantifying the kinetics of conformational exchange processes, such as the rotation around the aryl-aryl bond in hindered biphenyls. In molecules like 2,3-Diisopropylbiphenyl (B13888777), the isopropyl groups create a significant energy barrier to rotation, making the two phenyl rings and the methyl groups of the isopropyl substituents potentially inequivalent on the NMR timescale at low temperatures.

At elevated temperatures, rotation around the biphenyl (B1667301) axis is rapid, and the NMR spectrum shows averaged signals. As the temperature is lowered, the rate of rotation decreases. When the exchange rate becomes comparable to the NMR frequency difference between the exchanging sites, significant broadening of the signals occurs. At the coalescence temperature (Tc), the individual signals merge into a single broad peak. Further cooling below Tc resolves the signals for the distinct chemical environments of the slowly exchanging conformers. rsc.org

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the rotational process over a range of temperatures. rsc.org From these rate constants, the free energy of activation (ΔG‡) for the rotation can be calculated using the Eyring equation. For example, in a study of 2-isopropyl-2′-methoxybiphenyl, analysis of the temperature-dependent NMR spectra yielded an activation energy of 80.4 kJ/mol at 86 °C for the rotation about the biphenyl axis. rsc.org Similar DNMR studies on other ortho-substituted biphenyls have been used to determine rotational barriers, which are often compared with values obtained from theoretical calculations (DFT) for validation. unibas.itunibo.it

Table 1: Representative Rotational Energy Barriers in Substituted Biphenyls Determined by DNMR This table presents data for analogous compounds to illustrate the application of the technique.

| Compound | Substituents | Experimental Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2-Isopropyl-2′-methoxybiphenyl | -iPr, -OMe | 19.2 (80.4 kJ/mol) | rsc.org |

| Ortho-substituted Biphenyl Carbinol | -C(Et)₂OH | 7.5 | acs.org |

Data converted from kJ/mol where necessary (1 kcal = 4.184 kJ).

High-Performance Liquid Chromatography (HPLC) for Atropisomer Separation, Purity Assessment, and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the research of atropisomeric compounds like this compound. It serves multiple crucial roles, from separating the stable enantiomers to assessing the purity of synthesized materials and studying the kinetics of their interconversion. moravek.com

Atropisomer Separation: Due to the high rotational barrier, the enantiomeric atropisomers of many ortho-substituted biphenyls can be resolved using chiral chromatography. edu.krd Chiral stationary phases (CSPs) create a diastereomeric interaction with the enantiomers, leading to different retention times. For instance, the enantiomers of 2,2′-diisopropylbiphenyl have been successfully separated using HPLC with a microcrystalline triacetylcellulose (B593227) stationary phase. rsc.org Reversed-phase HPLC (RP-HPLC) using cyclodextrin (B1172386) derivatives as mobile phase additives has also proven effective for separating atropisomers of other complex molecules, demonstrating a viable strategy for biphenyls. tsijournals.com

Purity Assessment: HPLC is a standard method for determining the chemical and isomeric purity of this compound samples. moravek.com By using a suitable column and mobile phase, impurities can be separated from the main compound and quantified. scielo.br A photodiode array (PDA) detector can be used to assess peak purity by comparing UV-Vis spectra across the chromatographic peak, which helps to identify unresolved impurities or co-eluting species. sepscience.com

Kinetic Studies: Dynamic HPLC (DHPLC) is used to study the kinetics of atropisomeric interconversion. psu.edu When a stereolabile compound is chromatographed at a temperature where interconversion occurs on the same timescale as the separation, a characteristic peak profile emerges, often showing a plateau between the two peaks of the interconverting isomers. rsc.orgpsu.edu By varying the column temperature and flow rate, the rate of this on-column isomerization can be studied, allowing for the calculation of the energy barrier to rotation. psu.edu For example, while 2,2′-diisopropylbiphenyl can be fully resolved at low temperatures, at elevated temperatures (e.g., 165 °C in gas chromatography), it is not stable to enantiomerization, and a single racemic peak is observed. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Intermediates and Restricted Rotation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. It is particularly useful in studying radical intermediates in reactions involving biphenyls and for probing the conformational constraints, like restricted rotation, in their radical anion forms. ethernet.edu.et

When this compound is involved in redox reactions, it can form a radical anion. The ESR spectrum of this radical provides detailed information about the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling with magnetic nuclei (like ¹H). In studies of related compounds, such as 2,2′-diisopropyl biphenyl and 4,4′-diisopropylbiphenyl anion radicals, ESR has been used to investigate the restricted rotation of the alkyl groups. oup.comresearcher.life The magnitude of the β-proton hyperfine splitting constants of the isopropyl groups is dependent on the dihedral angle between the C-H bond and the p-orbital of the aromatic ring. The temperature dependence of these splittings can be analyzed to understand the dynamics of the alkyl group rotation. researcher.life For 2,2'-diisopropyl biphenyl, ESR studies suggest that the rotation of the ortho-alkyl group is strongly restrained due to steric hindrance, which is enhanced in the more planar conformation of the anion radical compared to the neutral molecule. oup.com

ESR, often combined with spin trapping techniques, can also identify transient radical intermediates formed during chemical or photochemical reactions. utexas.edu For example, hydroxyl radicals (.OH) formed during photocatalytic processes can be trapped and identified by ESR, providing mechanistic insight into the reaction pathways. utexas.edu

Vibrational Spectroscopy (IR, Raman) for Detailed Structural Analysis and Mechanistic Probes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's bonds and functional groups. uni-siegen.de These methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. nih.govksu.edu.sa

In the context of this compound, these techniques are used for structural confirmation and to probe subtle changes in conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic isopropyl groups (~3100-2800 cm⁻¹), as well as aromatic C=C stretching (~1600-1450 cm⁻¹) and C-H bending vibrations. tandfonline.com IR spectroscopy has been used to study the pressure-induced planarization of biphenyl itself; certain IR absorption peaks disappear as the molecule transitions from a twisted to a planar conformation, a phenomenon explained by changes in molecular symmetry and selection rules. aip.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton. ksu.edu.sa The inter-ring C-C stretching mode in biphenyls, typically observed around 1285 cm⁻¹, is a key diagnostic band. nih.gov Studies on para-substituted biphenyl radical anions have shown that the frequency of this mode is sensitive to the planarity of the molecule; a more planar structure, which has greater π-conjugation, results in a significant up-shift of this vibrational frequency. nih.gov This makes resonance Raman spectroscopy a powerful probe for structural changes during redox reactions or in excited states.

The combination of IR, Raman, and theoretical DFT calculations allows for a detailed assignment of the vibrational modes and a deeper understanding of the structure-spectrum relationship in substituted biphenyls. tandfonline.comscispace.com

Table 2: Key Vibrational Regions for the Analysis of Substituted Biphenyls

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Significance |

|---|---|---|---|

| Aromatic & Aliphatic C-H Stretch | 3100 - 2800 | IR, Raman | Confirms presence of phenyl and alkyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Characteristic of the phenyl rings. |

| Inter-ring C-C Stretch | ~1285 | Raman | Sensitive to the dihedral angle and planarity of the biphenyl core. nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Supramolecular Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For derivatives of this compound, this technique provides unambiguous information on bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings.

While a crystal structure for this compound itself may not be widely reported, extensive crystallographic studies on sterically hindered polychlorinated biphenyls (PCBs) offer a clear precedent. nih.govresearchgate.net These studies reveal that even with multiple bulky ortho substituents, the molecules exhibit considerable conformational flexibility, with solid-state dihedral angles varying significantly due to crystal packing forces. nih.govuky.edu For example, crystal structures of PCBs with three ortho chlorine substituents showed dihedral angles ranging from 69.7° to 81.0°. nih.gov This is in contrast to the calculated gas-phase or solution angle, which is often closer to 90°. nih.gov

X-ray crystallography is also invaluable for confirming the conformational preferences predicted by computational models and for understanding how intermolecular interactions, such as hydrogen bonding or π-stacking in derivatives, influence the supramolecular arrangement in the crystal lattice. acs.org

Hyphenated Techniques in Reaction Monitoring and Analysis (e.g., GC/MS for product distribution)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its reaction products.

In a typical GC/MS setup, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. acs.org The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and a characteristic fragmentation pattern. acs.orgresearchgate.net

This technique is widely used for:

Reaction Monitoring: Tracking the disappearance of reactants and the appearance of products over time.

Product Distribution Analysis: Identifying and quantifying the various products formed in a reaction, such as in oxidation or decomposition studies of biphenyl. acs.orgdss.go.th The products are typically identified by comparing their mass spectra with established libraries (e.g., NIST) and their retention times with those of authentic standards. acs.orgdss.go.th

Metabolite Identification: Analyzing the products formed from the metabolic breakdown of biphenyl compounds in biological systems. researchgate.netresearchgate.net

For particularly complex samples, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can be employed to achieve superior separation and resolution of components. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,3-diisopropylbiphenyl, and what factors influence yield optimization?

- Methodology : The synthesis of diisopropylbiphenyl isomers typically involves Friedel-Crafts alkylation of biphenyl with isopropyl halides or alcohols. For example, 4,4'-diisopropylbiphenyl is synthesized via biphenyl alkylation, yielding 55–59% under optimized conditions (e.g., AlCl₃ catalysis, controlled stoichiometry, and inert atmosphere). For the 2,3-isomer, regioselectivity challenges require directing groups or steric control . Reaction parameters such as temperature, catalyst loading, and solvent polarity should be systematically varied to optimize yields.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) are critical for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection can assess purity. For isomers like 4,4'-diisopropylbiphenyl, X-ray crystallography (as in ) resolves stereochemical ambiguities. Cross-validate results with computational methods (e.g., density functional theory) to confirm spectral assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to guidelines for structurally similar compounds (e.g., 4,4'-diisopropylbiphenyl): use personal protective equipment (PPE), fume hoods, and chemical-resistant gloves. Store separately from oxidizers, and dispose of waste via certified hazardous waste services. Reference safety data sheets (SDS) for analogs to identify incompatibilities and exposure limits .

Advanced Research Questions

Q. How can researchers address discrepancies in estimated versus experimentally determined physicochemical properties of this compound?

- Methodology : Compare estimated properties (e.g., log Kow = 6.64 for diisopropylbiphenyl isomers via EPI Suite) with experimental measurements. For example, experimentally determine log Kow using shake-flask or HPLC methods. If experimental data conflict with estimates (as noted in ), refine predictive models by incorporating steric and electronic parameters specific to the 2,3-substitution pattern .

Q. What strategies mitigate challenges in regioselective synthesis of this compound to prevent isomer formation?

- Methodology : Use steric directing groups (e.g., bulky substituents) or meta-directing catalysts to favor 2,3-substitution. For example, zeolite catalysts or Lewis acids with tailored acidity can enhance regioselectivity. Monitor reaction progress with real-time spectroscopy (e.g., in situ FTIR) to adjust conditions dynamically. Patent methods for 4,4'-isomer synthesis () may provide insights into scalable approaches .

Q. How do computational models aid in predicting the environmental behavior and toxicity of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using log Kow, molecular volume, and polar surface area. For instance, the high log Kow (6.64) suggests bioaccumulation potential, requiring ecotoxicity assays (e.g., Daphnia magna tests). Computational toxicology tools like ECOSAR can predict acute/chronic effects, but validate with in vitro assays (e.g., mitochondrial toxicity in human cell lines) .

Q. How can researchers resolve contradictions in literature data on diisopropylbiphenyl isomer stability?

- Methodology : Perform comparative stability studies (thermal, oxidative, photolytic) under controlled conditions. For example, use differential scanning calorimetry (DSC) to compare thermal decomposition profiles of 2,3- vs. 4,4'-isomers. Reconcile conflicting data by standardizing experimental protocols (e.g., ISO guidelines) and reporting detailed metadata (e.g., solvent purity, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.